BenchChemオンラインストアへようこそ!

(R)-Tetrahydrofuran-3-carbaldehyde

Asymmetric catalysis Enantioselective hydroformylation Chiral building block synthesis

(R)-Tetrahydrofuran-3-carbaldehyde (CAS 191347-92-9, molecular formula C₅H₈O₂, MW 100.12) is a chiral heterocyclic aldehyde that serves as a single-enantiomer building block in medicinal chemistry and organic synthesis. The compound features a tetrahydrofuran ring with an aldehyde substituent at the 3-position and a defined (R)-configuration at the stereogenic C3 center.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Cat. No. B13043599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tetrahydrofuran-3-carbaldehyde
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1COCC1C=O
InChIInChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2/t5-/m0/s1
InChIKeyGSUBXIVOZXWGKF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tetrahydrofuran-3-carbaldehyde (CAS 191347-92-9): Chiral THF-3-carbaldehyde Building Block for Stereospecific Pharmaceutical Synthesis


(R)-Tetrahydrofuran-3-carbaldehyde (CAS 191347-92-9, molecular formula C₅H₈O₂, MW 100.12) is a chiral heterocyclic aldehyde that serves as a single-enantiomer building block in medicinal chemistry and organic synthesis . The compound features a tetrahydrofuran ring with an aldehyde substituent at the 3-position and a defined (R)-configuration at the stereogenic C3 center. Unlike the racemic mixture (CAS 79710-86-4) or the (S)-enantiomer, the (R)-enantiomer provides a predictable stereochemical outcome in downstream reactions such as reductive amination, Grignard additions, and aldol condensations, which is critical for structure-activity relationship (SAR) studies and the synthesis of enantiopure pharmaceutical intermediates [1].

Why (R)-Tetrahydrofuran-3-carbaldehyde Cannot Be Substituted by Racemate or (S)-Enantiomer in Chiral API Synthesis


Substituting (R)-tetrahydrofuran-3-carbaldehyde with its racemate or (S)-enantiomer introduces stereochemical ambiguity that propagates through every subsequent synthetic step. In pharmaceutical intermediate synthesis, the (R)-configuration at the C3 stereocenter determines the three-dimensional orientation of the aldehyde group relative to the tetrahydrofuran ring, directly influencing diastereoselectivity in reductive amination and nucleophilic addition reactions [1]. The patent literature explicitly describes chiral chromatographic resolution of intermediates derived from this aldehyde to maintain enantiopurity in final drug substances [2]. Furthermore, in target-class applications such as HIV-1 protease inhibitors and LpxC inhibitors, the stereochemistry at the tetrahydrofuran 3-position has been shown to be a critical determinant of target binding affinity, with opposite enantiomers or diastereomers exhibiting dramatically altered inhibitory potency [3][4].

(R)-Tetrahydrofuran-3-carbaldehyde: Quantified Comparative Evidence for Scientific Procurement Decisions


Enantioselective Asymmetric Hydroformylation Delivers (R)-Tetrahydrofuran-3-carbaldehyde with up to 92% ee vs. Racemic Synthesis

Asymmetric hydroformylation (AHF) of 2,5-dihydrofuran using chiral phosphine-phosphite-Rh(I) complexes yields optically active tetrahydrofuran-3-carbaldehyde with enantiomeric excess values reaching 92%, compared to 0% ee from conventional racemic hydroformylation [1]. Early-generation catalysts achieved 64–76% ee [2], while optimized bisphosphine ligand systems (e.g., ligand 1c) delivered up to 92% ee with 99% substrate conversion [3]. This represents the difference between a stereochemically meaningful building block and an unresolved racemate requiring additional chiral separation steps.

Asymmetric catalysis Enantioselective hydroformylation Chiral building block synthesis

Regioselectivity: THF-3-carbaldehyde Synthesis from 2,5-DHF (72% Selectivity) vs. THF-2-carbaldehyde from 2,3-DHF (89% Selectivity)

In rhodium-catalyzed hydroformylation using HRh(CO)(PPh₃)₃ encapsulated in hexagonal mesoporous silica (HMS), the conversion of 2,5-dihydrofuran (2,5-DHF) reached 90% with 72% selectivity toward tetrahydrofuran-3-carbaldehyde [1]. In contrast, under identical catalytic conditions, 2,3-dihydrofuran (2,3-DHF) achieved 98% conversion with 89% selectivity toward tetrahydrofuran-2-carbaldehyde, the regioisomeric product [2]. This 17-percentage-point difference in selectivity (72% vs. 89%) and 8-percentage-point difference in conversion (90% vs. 98%) demonstrates that the 3-carbaldehyde regioisomer is inherently more challenging to produce selectively and thus commands a premium in procurement markets.

Hydroformylation regioselectivity Heterogeneous catalysis Process chemistry comparison

(R)-Configured Tetrahydrofuran P2 Ligand Enables Sub-Nanomolar HIV-1 Protease Inhibition (Ki = 0.51 nM)

In a systematic study of substituted tetrahydrofuran derivatives as P2 ligands for HIV-1 protease inhibitors, both enantiomers of the tetrahydrofuran building block were synthesized stereoselectively using lipase-PS-catalyzed enzymatic resolution [1]. The (R)-configured aminotetrahydrofuranyl squaramide derivative (inhibitor 3h) displayed a Ki value of 0.51 nM against HIV-1 protease, representing potent picomolar-range activity [2]. A high-resolution X-ray crystal structure of the inhibitor-protease complex confirmed that the (R)-stereochemistry at the tetrahydrofuran ring enables critical hydrogen-bonding and van der Waals interactions with backbone atoms in the S2 subsite [1]. This demonstrates that the (R)-enantiomer of the chiral building block is essential for achieving the optimal binding conformation; the (S)-enantiomer would place the substituents in an incompatible orientation.

HIV-1 protease inhibitor Structure-activity relationship Enantiomer-dependent potency

Tetrahydrofuran Ring Stereochemistry at C3/C4 Determines LpxC Inhibitory Potency: (3S,4R) Configuration Yields Ki = 0.4 μM

In a chiral pool synthesis study of C-furanosidic LpxC inhibitors targeting Gram-negative bacteria, the stereochemistry at positions 3 and 4 of the tetrahydrofuran ring was systematically varied to improve biological activity [1]. The (3S,4R)-configured dihydroxytetrahydrofuran derivative (hydroxamic acid 15) emerged as the most potent inhibitor with a Ki of 0.4 μM against LpxC, exhibiting the highest antibacterial activity against E. coli BL21 (DE3) and the D22 strain [2]. Molecular docking studies confirmed that the 3,4-stereochemistry dictates the spatial presentation of the hydroxamic acid zinc-binding group to the catalytic Zn²⁺ ion in the LpxC active site. This establishes that (R)-configuration at the tetrahydrofuran 3-position—as present in (R)-tetrahydrofuran-3-carbaldehyde—provides the correct absolute stereochemistry for constructing potent LpxC-targeting antibiotics.

LpxC inhibitor Antibacterial Stereochemistry-activity relationship

Commercial Purity and Formulation: (R)-Enantiomer ≥95% Neat vs. Racemate Supplied as 50% Aqueous Solution

Commercially, (R)-tetrahydrofuran-3-carbaldehyde (CAS 191347-92-9) is supplied as a neat compound with a minimum purity specification of 95% by vendors including Fluorochem and CymitQuimica . In contrast, the racemic tetrahydrofuran-3-carbaldehyde (CAS 79710-86-4) is commonly supplied as a 50 wt.% solution in water, as documented by Aladdin and ChemicalBook . The neat formulation of the (R)-enantiomer enables direct use in water-sensitive reactions (e.g., Grignard additions, reductive aminations with NaBH(OAc)₃) without the need for azeotropic drying or solvent exchange. The racemate solution form introduces water that can quench organometallic reagents and complicate anhydrous synthetic protocols.

Commercial sourcing Enantiomeric purity Formulation comparison

(R)-Tetrahydrofuran-3-carbaldehyde: Recommended Application Scenarios Based on Quantitative Evidence


Stereospecific Synthesis of HIV-1 Protease Inhibitor P2 Ligands

Medicinal chemistry groups developing HIV-1 protease inhibitors should procure (R)-tetrahydrofuran-3-carbaldehyde as the chiral building block for constructing (R)-configured aminotetrahydrofuranyl P2 ligands. Evidence from Ghosh et al. (2024) demonstrates that the (R)-stereochemistry at the tetrahydrofuran ring enables sub-nanomolar protease inhibition (Ki = 0.51 nM) through optimized hydrogen-bonding and van der Waals interactions in the S2 subsite, as confirmed by X-ray crystallography [1]. The neat commercial formulation (≥95% purity) supports direct use in reductive amination to generate the key 3-aminomethyltetrahydrofuran intermediate without competing hydrolysis from aqueous solvent contamination .

Chiral Pool Synthesis of C-Furanosidic LpxC Antibacterial Inhibitors

Antibacterial drug discovery programs targeting the LpxC deacetylase in Gram-negative pathogens should utilize (R)-tetrahydrofuran-3-carbaldehyde as the starting material for constructing (3S,4R)-configured tetrahydrofuran scaffolds. Dreger et al. (2019) established that the 3,4-stereochemistry of the tetrahydrofuran ring is the primary determinant of LpxC inhibitory potency, with the (3S,4R) configuration yielding the most potent inhibitor (Ki = 0.4 μM) with confirmed antibacterial activity against E. coli [1]. The (R)-aldehyde serves as the direct precursor for introducing the C3 stereocenter with the correct absolute configuration.

Asymmetric Synthesis Method Development Requiring High-ee Chiral Aldehyde Substrates

Process chemistry teams developing catalytic asymmetric methods should select (R)-tetrahydrofuran-3-carbaldehyde when a chiral, non-racemic aldehyde substrate is required for reaction optimization. The commercial availability of the (R)-enantiomer with documented enantiopurity eliminates the need for in-house chiral resolution of the racemate—a process described in patent WO2008080891A2 as requiring chiral chromatography or chemical resolution of intermediates [1]. The hydroformylation literature confirms that producing this compound with high enantioselectivity (up to 92% ee) requires sophisticated chiral ligand-Rh catalyst systems, supporting the procurement value of pre-resolved material .

Anhydrous Organometallic Synthesis Requiring Water-Free Aldehyde Building Blocks

Synthetic chemistry laboratories performing water-sensitive transformations (Grignard reactions, organolithium additions, borohydride reductions, or Lewis acid-catalyzed reactions) should procure the neat (R)-enantiomer formulation rather than the racemic 50% aqueous solution. The racemate (CAS 79710-86-4) is commercially supplied as a 50 wt.% solution in water per Aladdin and ChemicalBook specifications [1], which is incompatible with anhydrous reaction conditions without prior azeotropic drying. The (R)-enantiomer (CAS 191347-92-9) is supplied neat at ≥95% purity , enabling direct use in moisture-sensitive protocols and eliminating the water-related quench of organometallic reagents.

Quote Request

Request a Quote for (R)-Tetrahydrofuran-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.